molecular formula C9H10N2O B15206459 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B15206459
M. Wt: 162.19 g/mol
InChI Key: GCZBNMGPABEGDW-UHFFFAOYSA-N
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Description

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure This compound is notable for its unique combination of functional groups, including an ethyl group, a formyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted acetonitrile, the compound can be synthesized through a series of reactions including alkylation, formylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and catalysts may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 3-ethyl-5-carboxyl-4-methyl-1H-pyrrole-2-carbonitrile.

    Reduction: 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the formyl group, which affects its reactivity and applications.

    5-formyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the ethyl group, leading to different chemical properties.

    3-ethyl-5-formyl-1H-pyrrole-2-carbonitrile: Lacks the methyl group, which can influence its biological activity.

Uniqueness

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of all four functional groups, which confer a distinct set of chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-7-6(2)9(5-12)11-8(7)4-10/h5,11H,3H2,1-2H3

InChI Key

GCZBNMGPABEGDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C=O)C#N

Origin of Product

United States

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